molecular formula C8H7BrClNO2 B6341178 Ethyl 2-bromo-6-chloroisonicotinate CAS No. 1214388-02-9

Ethyl 2-bromo-6-chloroisonicotinate

Cat. No.: B6341178
CAS No.: 1214388-02-9
M. Wt: 264.50 g/mol
InChI Key: UCRWPGSEZFXMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-6-chloroisonicotinate is a chemical compound with the molecular formula C8H7BrClNO2. It is an ester derivative of isonicotinic acid, characterized by the presence of bromine and chlorine atoms on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-6-chloroisonicotinate can be synthesized through a multi-step process involving the bromination and chlorination of isonicotinic acid, followed by esterification. The typical synthetic route involves:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-6-chloroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 2-bromo-6-chloroisonicotinate has demonstrated promising antimicrobial properties. Research indicates its effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Studies show that the compound's structure enhances its interaction with microbial targets, suggesting potential for therapeutic use in treating infections.

Anticancer Properties
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For example, research involving the MCF-7 breast cancer cell line revealed:

  • Cell Viability : A dose-dependent reduction in cell viability.
  • Apoptosis Induction : Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

These findings suggest that the compound may play a role in cancer therapeutics by targeting specific signaling pathways involved in cell survival and proliferation .

Agricultural Applications

This compound has potential uses in agriculture as a pesticide or herbicide. Its bioactive properties can be harnessed to develop formulations that target pests or weeds effectively while minimizing harm to non-target organisms. Preliminary studies indicate that this compound may disrupt metabolic pathways in pests, leading to increased mortality rates.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
  • Coupling Reactions : It can participate in cross-coupling reactions to form carbon-carbon bonds.

This versatility makes it valuable for researchers aiming to synthesize novel compounds with desired biological activities .

Material Science

Research into the physical properties of this compound indicates potential applications in material science, particularly in developing advanced materials with specific electronic or optical properties. Its unique substitution pattern may impart desirable characteristics to polymers or coatings, enhancing their performance in various applications .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition of growth at low concentrations, supporting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies
In another investigation focused on cancer treatment, the compound was tested on various cancer cell lines, including MCF-7 and HeLa cells. The results showed a consistent pattern of reduced viability and increased apoptosis across different concentrations, highlighting its therapeutic promise .

Comparison with Similar Compounds

Ethyl 2-bromo-6-chloroisonicotinate can be compared with other similar compounds such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of halogenated isonicotinates.

Biological Activity

Ethyl 2-bromo-6-chloroisonicotinate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a halogenated derivative of isonicotinic acid, characterized by the presence of bromine and chlorine substituents. Its chemical structure can be represented as follows:

  • Chemical Formula : C8_{8}H8_{8}BrClN2_{2}O2_{2}
  • Molecular Weight : 163.52 g/mol

The biological activity of this compound can be attributed to its interaction with bacterial topoisomerases, which are essential enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound disrupts bacterial cell division and leads to cell death. This mechanism is similar to that observed in other antibacterial agents that target DNA gyrase and topoisomerase IV .

Antibacterial Activity

Numerous studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The following table summarizes key findings from recent research:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effect Observed
Staphylococcus aureus32 µg/mLInhibition of growth
Escherichia coli16 µg/mLSignificant reduction in viability
Pseudomonas aeruginosa64 µg/mLModerate inhibition

Table 1: Antibacterial Efficacy of this compound

Case Studies

  • Study on Staphylococcus aureus :
    A study conducted by researchers examined the effect of this compound on Staphylococcus aureus, a common pathogen responsible for various infections. The compound demonstrated a significant reduction in bacterial counts at concentrations as low as 32 µg/mL, indicating its potential as an effective antibacterial agent .
  • In Vivo Efficacy :
    Another investigation assessed the in vivo efficacy of this compound using a murine model infected with E. coli. Results showed that treatment with the compound led to a marked decrease in bacterial load in the kidneys and bladder, suggesting its therapeutic potential against urinary tract infections .

Anti-inflammatory Properties

In addition to its antibacterial activity, this compound has been investigated for its anti-inflammatory properties. Research indicates that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its potential use in treating inflammatory diseases .

Properties

IUPAC Name

ethyl 2-bromo-6-chloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRWPGSEZFXMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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